5-Cyclopropoxy-N,N,6-trimethylpicolinamide
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Overview
Description
5-Cyclopropoxy-N,N,6-trimethylpicolinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a picolinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N,6-trimethylpicolinamide typically involves the reaction of picolinamide derivatives with cyclopropyl-containing reagents under controlled conditions. One common method includes the use of cyclopropyl bromide in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,6-trimethylpicolinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Cyclopropoxy-N,N,6-trimethylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,6-trimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-N,N,6-trimethylpicolinamide: Similar structure but with a different position of the cyclopropoxy group.
4-Cyclopropoxy-N,N,5-trimethylpicolinamide: Another isomer with a different substitution pattern.
Uniqueness
5-Cyclopropoxy-N,N,6-trimethylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,6-trimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-11(16-9-4-5-9)7-6-10(13-8)12(15)14(2)3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
NKMVNQXKGDASGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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